molecular formula C20H16N6O B612006 Debio-1347 CAS No. 1265229-25-1

Debio-1347

Cat. No. B612006
CAS RN: 1265229-25-1
M. Wt: 356.38
InChI Key: BEMNJULZEQTDJY-UHFFFAOYSA-N
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Description

Debio-1347 is an orally bioavailable inhibitor of the fibroblast growth factor receptor subtypes 1 (FGFR-1), 2 (FGFR-2), and 3 (FGFR-3), with potential antineoplastic activity . It binds to and inhibits FGFR-1, -2, and -3, which results in the inhibition of FGFR-mediated signal transduction pathways . This leads to the inhibition of both tumor cell proliferation and angiogenesis, and causes cell death in FGFR-overexpressing tumor cells .


Molecular Structure Analysis

Debio-1347 has a unique chemical scaffold . By interacting with unique residues in the ATP-binding site of FGFR1, FGFR2, or FGFR3, Debio-1347 selectively inhibits FGFR1, FGFR2, and FGFR3 but does not inhibit kinase insert domain receptor (KDR) or other kinases .


Chemical Reactions Analysis

Debio-1347 displayed preferential antitumor activity against cancer cells with various FGFR genetic alterations . Because of its unique binding mode, Debio-1347 can inhibit FGFR2 harboring one type of the gatekeeper mutation that causes resistance to other FGFR inhibitors and block FGFR2 V564F–driven tumor growth .


Physical And Chemical Properties Analysis

Debio-1347 belongs to the class of organic compounds known as indolecarboxylic acids and derivatives . These are compounds containing a carboxylic acid group (or a derivative thereof) linked to an indole .

Scientific Research Applications

Cancer Treatment

Debio-1347 is an investigational, oral, highly selective, ATP-competitive, small molecule inhibitor of FGFR1–3 . It has been evaluated in patients with solid tumors harboring a functional FGFR1–3 fusion . However, the efficacy of Debio 1347 in patients with tumors harboring FGFR fusions did not support further clinical evaluation in this setting .

Treatment of Gastrointestinal Cancers

Debio-1347 demonstrated promising antitumor activity in patients with gastrointestinal cancers harboring an FGFR1-3 fusion . The FUZE clinical trial of Debio 1347 for patients with advanced solid tumors harboring FGFR1-3 fusions includes patients with gastrointestinal cancers .

FGFR Inhibitor Research

Debio-1347 is a selective and orally available FGFR1, FGFR2, and FGFR3 inhibitor that has a unique chemical scaffold . By interacting with unique residues in the ATP-binding site of FGFR1, FGFR2, or FGFR3, CH5183284/Debio 1347 selectively inhibits FGFR1, FGFR2, and FGFR3 but does not inhibit kinase insert domain receptor (KDR) or other kinases .

Antitumor Activity Research

Consistent with its high selectivity for FGFR enzymes, CH5183284/Debio 1347 displayed preferential antitumor activity against cancer cells with various FGFR genetic alterations in a panel of 327 cancer cell lines and in xenograft models .

Resistance Mechanism Research

Because of its unique binding mode, CH5183284/Debio 1347 can inhibit FGFR2 harboring one type of the gatekeeper mutation that causes resistance to other FGFR inhibitors and block FGFR2 V564F–driven tumor growth .

Selective FGFR2 Inhibitor Development

A structure-guided approach toward the development of a selective FGFR2 inhibitor has been described, with CH5183284/Debio 1347 serving as a reference compound . Subtle changes to the lead inhibitor resulted in a complete loss of selectivity for FGFR2 .

Mechanism of Action

Target of Action

Debio-1347, also known as CH5183284, is a selective oral inhibitor of the Fibroblast Growth Factor Receptors (FGFR) 1-3 . FGFRs are a family of receptor tyrosine kinases that play critical roles in various biological processes such as cell proliferation, migration, apoptosis, and differentiation .

Mode of Action

Debio-1347 binds to the ATP-binding site of FGFR1, FGFR2, and FGFR3 in a mode known as DFG-in . This interaction with both the hinge region and the back pocket of the protein leads to the inhibition of these receptors . By selectively inhibiting FGFR1, FGFR2, and FGFR3, Debio-1347 prevents the aberrant signaling that often results from genetic alterations in these receptors .

Biochemical Pathways

The inhibition of FGFR1, FGFR2, and FGFR3 by Debio-1347 affects the FGFR signaling pathway. This pathway regulates multiple biological processes and developmental functions. Dysregulation of this pathway due to FGFR fusions is implicated in many cancers . By inhibiting these receptors, Debio-1347 can potentially prevent the development and progression of cancers associated with these genetic alterations .

Pharmacokinetics

Debio-1347 is administered orally in doses between 60 and 150 mg daily in 28-day cycles . The plasma half-life of Debio-1347 is approximately 11.5 hours . The pharmacokinetics and pharmacodynamics of Debio-1347 are evaluated serially in blood, skin, and/or tumor tissue . .

Result of Action

Debio-1347 has shown antitumor activity against cancer cell lines harboring genetic alterations in FGFRs both in vitro and in vivo . It has demonstrated efficacy and tolerability in patients harboring FGFR 1-3 fusion irrespective of tumor type . Partial responses were observed in some patients, with further patients having stable disease .

Action Environment

The action, efficacy, and stability of Debio-1347 can be influenced by various environmental factors. It’s important to note that the effectiveness of Debio-1347 can vary depending on the specific genetic alterations present in the cancer cells .

Safety and Hazards

Debio-1347 was generally well tolerated . The most common treatment-emergent adverse events (TEAEs) were hyperphosphatemia, nausea, constipation, fatigue, alopecia, and nail changes . Only Grade 3 TEAE was hyperphosphatemia in 4 patients (31%) .

Future Directions

Debio-1347 showed signs of activity in solid tumors harboring an FGFR fusion . The promising results of early phase clinical studies with Debio-1347 have paved the way for a “precision medicine” strategy for biliary tract cancers .

properties

IUPAC Name

[5-amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O/c1-11-23-16-7-6-13(9-17(16)24-11)26-20(21)14(10-22-26)19(27)18-8-12-4-2-3-5-15(12)25-18/h2-10,25H,21H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMNJULZEQTDJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)N3C(=C(C=N3)C(=O)C4=CC5=CC=CC=C5N4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Debio-1347

CAS RN

1265229-25-1
Record name Debio-1347
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1265229251
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEBIO-1347
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12903
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ZOLIGRATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR9ZYH80Z8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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